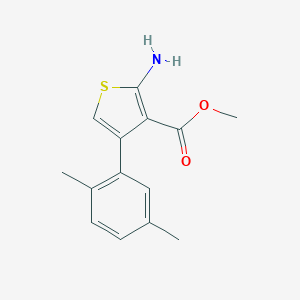

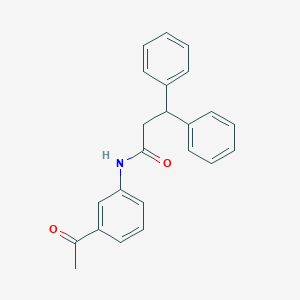

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . It may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .

Synthesis Analysis

The synthesis of “this compound” involves several steps. In one method, it may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene . In another method, a Gewald reaction using propionaldehyde, sulfur, and malononitrile formed the thiophene ring system, as 2-amino-5-methylthiophene-3-carbonitrile .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The InChI code for this compound is 1S/C14H16NO2S/c1-8-4-5-9(2)10(6-8)11-7-18-13(15)12(11)14(16)17-3/h4-7,18H,15H2,1-3H3 .Chemical Reactions Analysis

“this compound” can undergo several chemical reactions. For instance, it may be used to synthesize thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and thieno[2,3-d]pyrimidin-4(3H)one via reaction with formamide . In another reaction, the amino group was reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to provide 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 261.34 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound has been utilized in the synthesis of various thiophene derivatives. For instance, a study reported the efficient synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, highlighting the compound's role in producing complex thiophene structures (Sahu et al., 2015).

- Crystallographic analysis of the compound revealed its structural composition, including the thiophene ring with a 2-amino group and a 3-methyl ester group, providing insights into its molecular geometry and interactions (Vasu et al., 2004).

Applications in Dyeing and Polymer Chemistry

- Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate derivatives have been used to develop novel heterocyclic disperse dyes for dyeing polyester fibers, demonstrating their utility in textile applications (Iyun et al., 2015).

- In polymer chemistry, the compound's derivatives have been incorporated into polythiophene-based conjugated polymers for sensing applications, including the detection of metal ions and amino acids in aqueous solutions (Guo et al., 2014).

Utility in Pharmaceutical and Chemical Research

- Thiophene derivatives like this compound are significant in the development of various pharmaceuticals and chemicals due to their versatile biological activities, including antimicrobial properties (Prasad et al., 2017).

Wirkmechanismus

- Given its structure, it likely participates in Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a transition metal-catalyzed carbon–carbon bond-forming reaction that involves organoboron reagents and palladium catalysts .

Target of Action

Pharmacokinetics

Zukünftige Richtungen

The future directions for “Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate” could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry and material science . Additionally, new methods of synthesis could be explored to improve the efficiency and yield of the compound .

Eigenschaften

IUPAC Name |

methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-8-4-5-9(2)10(6-8)11-7-18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJZCTOWRDLENB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352748 |

Source

|

| Record name | methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350990-26-0 |

Source

|

| Record name | methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methylphenyl)-N-(3-{[3-(4-methylphenyl)acryloyl]amino}propyl)acrylamide](/img/structure/B442519.png)

![1,4-Bis[3-(3,4-dimethoxyphenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B442521.png)

![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B442522.png)

![methyl 4,5-dimethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B442526.png)

![Methyl 2-({4-[2-(methoxycarbonyl)anilino]-4-oxobutanoyl}amino)benzoate](/img/structure/B442528.png)

![methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442529.png)

![Methyl 2-{[3-({[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B442531.png)

![Methyl 3-({3-[(3-{[2-(methoxycarbonyl)-3-thienyl]amino}-3-oxopropyl)sulfanyl]propanoyl}amino)-2-thiophenecarboxylate](/img/structure/B442532.png)

![(E)-2-(3-(thiophen-2-yl)acrylamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B442540.png)

![11-(4-chlorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442542.png)